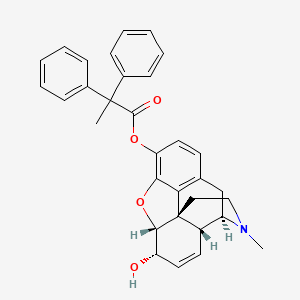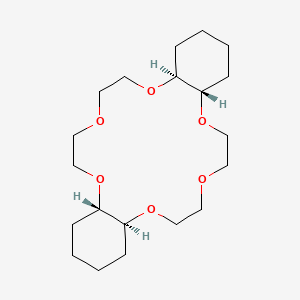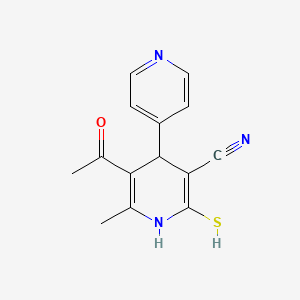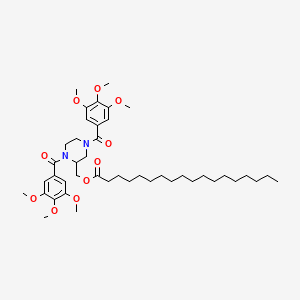
Morphine phenylpropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morphine phenylpropionate is a derivative of morphine, an opiate alkaloid found naturally in the opium poppy (Papaver somniferum). Morphine is widely known for its potent analgesic properties and is used primarily for pain management. This compound, like other morphine derivatives, is designed to enhance certain pharmacological properties or reduce side effects associated with morphine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morphine phenylpropionate typically involves the esterification of morphine with phenylpropionic acid. This reaction can be catalyzed by acid or base catalysts. The general reaction conditions include:
Reactants: Morphine and phenylpropionic acid
Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Solvent: Organic solvents like dichloromethane or toluene
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of Morphine: Morphine is extracted from opium poppy latex.
Esterification: Morphine is reacted with phenylpropionic acid under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Morphine phenylpropionate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to morphine or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can modify the phenylpropionate moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces reduced morphine derivatives.
Substitution: Produces substituted morphine derivatives with modified pharmacological properties.
科学研究应用
Morphine phenylpropionate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with modified pharmacokinetics and reduced side effects.
Industry: Used in the development of new pain management drugs and formulations.
作用机制
Morphine phenylpropionate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, it activates G-protein coupled receptors, leading to inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neuronal excitability. This results in pain relief and other pharmacological effects.
相似化合物的比较
Similar Compounds
Morphine: The parent compound with potent analgesic properties.
Codeine: A less potent analgesic but with better oral bioavailability.
Oxymorphone: A more potent derivative with higher affinity for opioid receptors.
Hydromorphone: Known for its high potency and rapid onset of action.
Uniqueness
Morphine phenylpropionate is unique due to its esterified structure, which can alter its pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other morphine derivatives. The phenylpropionate moiety may also influence its interaction with opioid receptors, potentially offering a different therapeutic profile.
属性
CAS 编号 |
177714-81-7 |
|---|---|
分子式 |
C32H31NO4 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2,2-diphenylpropanoate |
InChI |
InChI=1S/C32H31NO4/c1-31(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(35)36-26-16-13-20-19-24-23-14-15-25(34)29-32(23,17-18-33(24)2)27(20)28(26)37-29/h3-16,23-25,29,34H,17-19H2,1-2H3/t23-,24+,25-,29-,32-/m0/s1 |
InChI 键 |
TYTMPAASAKOSMS-HQZAJNPZSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(C[C@@H]6[C@H]7[C@]5(CCN6C)[C@@H](O4)[C@H](C=C7)O)C=C3 |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(CC6C7C5(CCN6C)C(O4)C(C=C7)O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)










